2-amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide
Description
2-Amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide is a chiral amide derivative characterized by a butanamide backbone with a 2-amino-3-methyl substitution and an (S)-configured pyridin-2-ylethyl group attached to the nitrogen. The stereochemistry at the ethylpyridine substituent (1S) is critical for enantioselective interactions, a feature shared with several analogs discussed below .
Properties
Molecular Formula |
C12H19N3O |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
2-amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide |
InChI |
InChI=1S/C12H19N3O/c1-8(2)11(13)12(16)15-9(3)10-6-4-5-7-14-10/h4-9,11H,13H2,1-3H3,(H,15,16)/t9-,11?/m0/s1 |
InChI Key |
HKXMBRHRQZSLDA-FTNKSUMCSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)NC(=O)C(C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C1=CC=CC=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide typically involves the reaction of 2-amino-3-methylbutanoic acid with a pyridinyl derivative under specific conditions. The reaction may require the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and efficiency, with careful monitoring of reaction parameters to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce primary or secondary amines.
Scientific Research Applications
2-amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and analogs from the evidence:
Pharmacokinetic and Physicochemical Properties
- Solubility: The target compound’s pyridine group may confer moderate solubility, whereas morpholinoethyl substituents () and sulfate salt forms significantly enhance aqueous solubility . The phenoxyacetamido analogs () are likely less soluble due to bulky aromatic groups .
- Bioavailability: The (1S)-pyridin-2-ylethyl group in the target compound could improve blood-brain barrier penetration compared to morpholinoethyl () or pyrrolidinylmethyl () substituents, which are more polar.
Therapeutic Implications
- Target Compound : The pyridine moiety suggests possible applications in central nervous system (CNS) disorders or kinase inhibition, though specific data is unavailable.
- Analogs: The morpholinoethyl-pentanamide derivatives are explicitly noted for therapeutic use, likely in metabolic or inflammatory conditions due to morpholine’s role in modulating enzyme activity .
Critical Analysis of Structural Variations
- Substituent Effects: The pyridin-2-ylethyl group (target) offers π-π stacking opportunities absent in morpholinoethyl () or isopropyl/pyrrolidinylmethyl () groups.
- Stereochemical Influence : The (1S) configuration in the target compound may confer selectivity over racemic or differently configured analogs, as seen in ’s dual (S) stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
